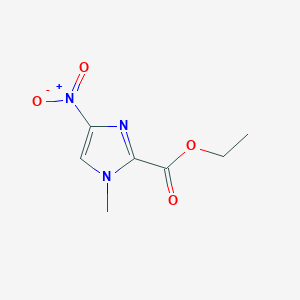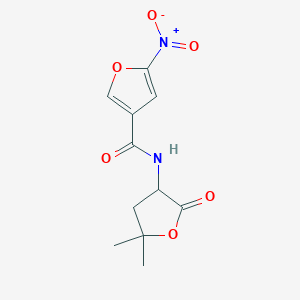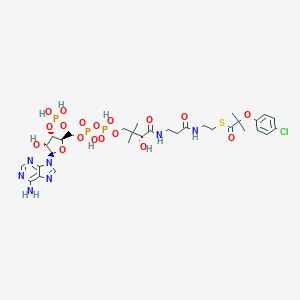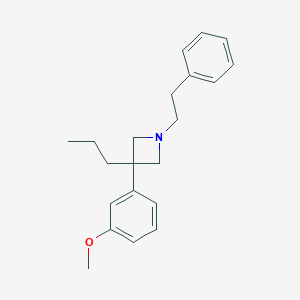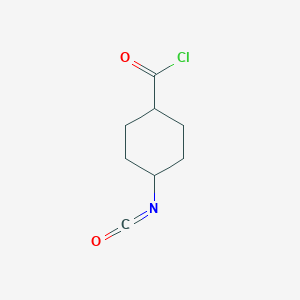
4-Isocyanatocyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanatocyclohexane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is also known as Isohexyl isocyanate or IHIC. This compound is a derivative of isocyanic acid and is used in the synthesis of various organic compounds. The purpose of
Mecanismo De Acción
The mechanism of action of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the formation of covalent bonds with nucleophiles such as amino acids, peptides, and proteins. This reaction results in the formation of urea linkages, which are stable and resistant to hydrolysis. This property makes 4-Isocyanatocyclohexane-1-carbonyl chloride a useful reagent in the synthesis of isocyanate-functionalized polymers and dendrimers.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride. However, it is known to be a potent irritant to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, which means that it can cause an allergic reaction in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Isocyanatocyclohexane-1-carbonyl chloride in lab experiments include its high reactivity, which allows for the synthesis of isocyanate-functionalized polymers and dendrimers. It also forms stable urea linkages, which are resistant to hydrolysis. The limitations of using 4-Isocyanatocyclohexane-1-carbonyl chloride include its potential to cause skin and respiratory irritation, and its classification as a skin sensitizer.
Direcciones Futuras
There are several future directions for the use of 4-Isocyanatocyclohexane-1-carbonyl chloride in scientific research. One direction is the development of new isocyanate-functionalized polymers and dendrimers for drug delivery and gene therapy applications. Another direction is the investigation of the biochemical and physiological effects of 4-Isocyanatocyclohexane-1-carbonyl chloride on various cell types and tissues. Additionally, the development of new synthesis methods for 4-Isocyanatocyclohexane-1-carbonyl chloride and its derivatives could lead to new applications in the field of organic chemistry.
Métodos De Síntesis
The synthesis of 4-Isocyanatocyclohexane-1-carbonyl chloride involves the reaction of cyclohexanone with phosgene. The reaction takes place in the presence of a base such as triethylamine. The product obtained is then treated with isocyanic acid to form 4-Isocyanatocyclohexane-1-carbonyl chloride. This method is widely used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
4-Isocyanatocyclohexane-1-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of isocyanate-functionalized polymers, which have applications in the fields of adhesives, coatings, and sealants. It is also used in the synthesis of isocyanate-functionalized dendrimers, which have applications in drug delivery and gene therapy.
Propiedades
Número CAS |
105562-49-0 |
|---|---|
Nombre del producto |
4-Isocyanatocyclohexane-1-carbonyl chloride |
Fórmula molecular |
C8H10ClNO2 |
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
4-isocyanatocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H10ClNO2/c9-8(12)6-1-3-7(4-2-6)10-5-11/h6-7H,1-4H2 |
Clave InChI |
XVMLWFUWKQJQEY-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)Cl)N=C=O |
SMILES canónico |
C1CC(CCC1C(=O)Cl)N=C=O |
Sinónimos |
Cyclohexanecarbonyl chloride, 4-isocyanato- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



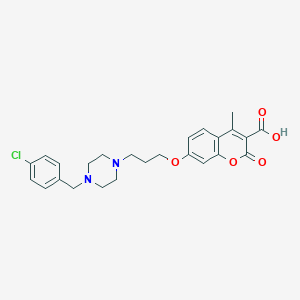
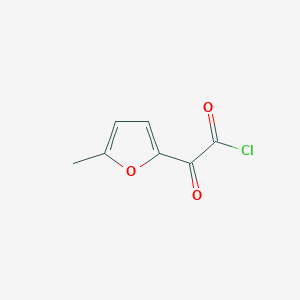
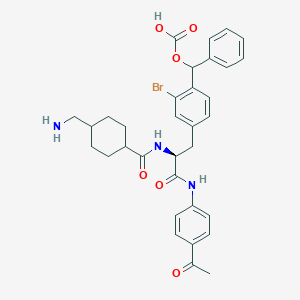
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
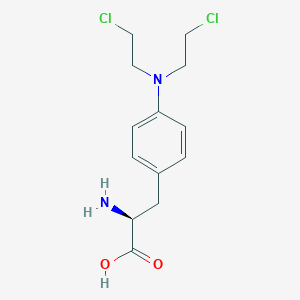
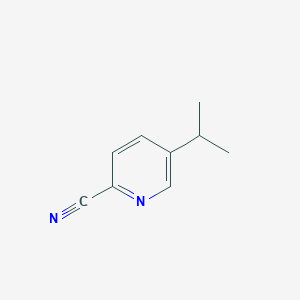
![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)

